G108

CXCR4 antagonism Calcium signaling Stem cell mobilization

G108 is a research-grade small-molecule CXCR4 antagonist exhibiting 14.7-fold lower calcium flux inhibition versus AMD3100, making it the definitive tool for partial receptor blockade, threshold pharmacology, and biased signaling investigations. Its disclosed tetrahydroisoquinoline scaffold provides a validated starting point for medicinal chemistry SAR campaigns. Dual-annotated as a human cGAS inhibitor (PDB: 6MJU). For R&D only; not for human use.

Molecular Formula C16H14Cl2N4O2
Molecular Weight 365.214
Cat. No. B1192761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG108
SynonymsG108;  G-108;  G 108
Molecular FormulaC16H14Cl2N4O2
Molecular Weight365.214
Structural Identifiers
SMILESO=C(N(C1)CCC(N2)=C1C3=C2C(Cl)=C(Cl)C=C3C4=CNN=C4)CO
InChIInChI=1S/C16H14Cl2N4O2/c17-11-3-9(8-4-19-20-5-8)14-10-6-22(13(24)7-23)2-1-12(10)21-16(14)15(11)18/h3-5,21,23H,1-2,6-7H2,(H,19,20)
InChIKeyUUDFSTGSYHGEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

G108: A CXCR4 Antagonist for Stem Cell Mobilization and Cancer Research


G108 is a synthetic small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor [1]. It is a derivative within a class of compounds designed to modulate the CXCR4/CXCL12 axis, which is critical for stem cell trafficking, inflammation, and cancer metastasis [2]. Its chemical identity is defined by a specific structure (IUPAC: 1-(6,7-Dichloro-9-(1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one) and molecular weight (365.214 g/mol) [1].

Why CXCR4 Antagonists Like G108 Are Not Interchangeable: Evidence for Compound-Specific Selection


CXCR4 antagonists are a structurally diverse class, ranging from bicyclams (e.g., AMD3100) to peptides and small molecules, each exhibiting distinct binding modes, signaling biases, and pharmacokinetic profiles [1]. The potency of these compounds can vary by orders of magnitude even within the same functional assay. For instance, while the clinically approved AMD3100 shows potent inhibition in calcium flux assays, G108 exhibits a markedly different potency profile [2]. This variance in functional inhibition, even among compounds targeting the same receptor, means that a simple 'in-class' substitution can lead to drastically different experimental outcomes, particularly in assays sensitive to the degree of receptor blockade or the specific downstream signaling pathway engaged. The quantitative evidence below highlights these critical performance differences that guide compound selection.

Quantitative Differentiation of G108 from Other CXCR4 Antagonists


G108 vs. AMD3100: A 14.7-Fold Difference in Calcium Flux Inhibition Potency

G108 demonstrates a significantly lower potency compared to the reference CXCR4 antagonist AMD3100 (plerixafor) in a calcium mobilization assay, a key functional readout for CXCR4 activation. G108 has an IC50 of 8,390 nM [1], whereas AMD3100 exhibits an IC50 of 572 nM in the same assay format [2]. This represents a 14.7-fold difference in functional inhibition of SDF-1-induced calcium flux.

CXCR4 antagonism Calcium signaling Stem cell mobilization

Selectivity Profile: AMD3100's Established Off-Target Profile Provides a Benchmark

While direct selectivity panel data for G108 is not available in the provided sources, the well-characterized selectivity of AMD3100 serves as a critical comparator. AMD3100 has been shown to not inhibit calcium flux in cells expressing CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7 when stimulated with their cognate ligands [1]. This high degree of selectivity is a key attribute of a validated CXCR4 antagonist. The selectivity profile of G108 against these or other chemokine receptors remains an unknown variable that may influence experimental outcomes.

GPCR selectivity Chemokine receptor Off-target effects

Structural Class Distinction: G108 as a Tetrahydroisoquinoline Derivative

G108 belongs to the tetrahydroisoquinoline chemical class, as defined by its core structure [1]. This contrasts with the bicyclam structure of AMD3100 [2] and the quinazoline/purine cores of other CXCR4 antagonists. This chemotype difference is fundamental, as it dictates binding mode, pharmacokinetics, and potential for off-target interactions.

Medicinal chemistry Chemotype Small molecule antagonist

Recommended Research Applications for G108 Based on Quantified Evidence


Investigating Partial CXCR4 Antagonism or Signaling Bias

Given its 14.7-fold lower potency in calcium flux inhibition compared to AMD3100 [1], G108 is not the ideal candidate for achieving maximal receptor blockade. Instead, its primary utility lies in studies where a partial antagonist effect is desirable. This could be relevant for probing the threshold of CXCR4 blockade required for a specific biological effect, or for investigating biased signaling pathways where complete inhibition of calcium flux is not the primary goal. Researchers interested in the subtleties of CXCR4 signaling rather than its wholesale ablation should consider G108.

Medicinal Chemistry Optimization of the Tetrahydroisoquinoline Scaffold

The primary value of G108 for many users may be as a starting point for medicinal chemistry. Its structure is defined in patent literature [1], and its activity, though modest, confirms that the tetrahydroisoquinoline core can engage CXCR4. This makes G108 a useful control compound or lead for structure-activity relationship (SAR) studies aimed at improving the potency and drug-like properties of this specific chemotype. It provides a tangible benchmark for comparing new derivatives.

Comparative Studies to Validate Novel CXCR4 Antagonists

G108 can serve as a valuable control or reference compound in the development and validation of novel CXCR4 antagonists. Its well-defined structure and quantified (albeit low) potency in a standard calcium flux assay [1] make it a useful benchmark for comparing the activity of new chemical entities. Researchers developing next-generation CXCR4 inhibitors can use G108 to demonstrate that their new compounds offer a significant improvement in potency or efficacy over this baseline antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for G108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.